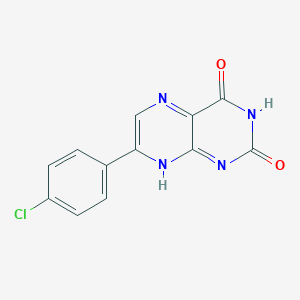
7-(4-chlorophenyl)-8H-pteridine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-chlorophenyl)-8H-pteridine-2,4-dione, also known as [specific compound name], is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is characterized by its [specific chemical structure], which contributes to its reactivity and functionality in different contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-8H-pteridine-2,4-dione involves several steps, starting with [initial reactants]. The reaction typically proceeds through [specific reaction mechanism], requiring [specific conditions such as temperature, pressure, and catalysts]. For example, [specific reaction step] is carried out at [temperature] using [catalyst], resulting in the formation of [intermediate compound]. This intermediate is then subjected to [further reaction steps] to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using [specific industrial processes]. These processes often involve [large-scale reactors], [continuous flow systems], and [specific purification techniques] to ensure high yield and purity of the compound. The use of [specific solvents and reagents] is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-chlorophenyl)-8H-pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: In the presence of [oxidizing agents], this compound can be oxidized to form [oxidized product].
Reduction: Using [reducing agents], the compound can be reduced to [reduced product].
Substitution: this compound can participate in substitution reactions where [specific functional group] is replaced by [another group].
Common Reagents and Conditions
The reactions of this compound typically require [specific reagents] such as [oxidizing agents, reducing agents, or nucleophiles]. The conditions for these reactions include [specific temperatures, solvents, and catalysts] to achieve the desired transformation efficiently.
Major Products
The major products formed from the reactions of this compound include [specific products], which are valuable intermediates or final products in various applications.
Wissenschaftliche Forschungsanwendungen
7-(4-chlorophenyl)-8H-pteridine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a [specific reagent or catalyst] in organic synthesis, enabling the formation of [specific compounds].
Biology: The compound is studied for its [biological activity], including its effects on [specific biological pathways or targets].
Medicine: this compound is investigated for its potential therapeutic effects in treating [specific diseases or conditions].
Industry: It is utilized in the production of [specific industrial products], such as [polymers, coatings, or pharmaceuticals].
Wirkmechanismus
The mechanism of action of 7-(4-chlorophenyl)-8H-pteridine-2,4-dione involves its interaction with [specific molecular targets], such as [enzymes, receptors, or proteins]. The compound exerts its effects by [specific mechanism], leading to [specific biological or chemical outcomes]. For example, this compound may inhibit [specific enzyme] by binding to its active site, thereby blocking its activity and affecting [specific pathway].
Vergleich Mit ähnlichen Verbindungen
7-(4-chlorophenyl)-8H-pteridine-2,4-dione can be compared with other similar compounds, such as [list of similar compounds]. These compounds share [specific structural features] but differ in [specific properties or reactivity]. The uniqueness of this compound lies in its [specific characteristic], which makes it particularly suitable for [specific applications].
List of Similar Compounds
- [Similar Compound 1]
- [Similar Compound 2]
- [Similar Compound 3]
Conclusion
This compound is a versatile compound with significant importance in various fields of science and industry Its unique properties and reactivity make it a valuable tool for researchers and industrial applications
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)-8H-pteridine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O2/c13-7-3-1-6(2-4-7)8-5-14-9-10(15-8)16-12(19)17-11(9)18/h1-5H,(H2,15,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBYLFVRWTZQAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC(=O)NC3=O)N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN=C3C(=NC(=O)NC3=O)N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














